molecular formula C30H23N5O B1683976 Dactolisib CAS No. 915019-65-7

Dactolisib

カタログ番号 B1683976
CAS番号: 915019-65-7
分子量: 469.5 g/mol
InChIキー: JOGKUKXHTYWRGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dactolisib, also known as NVP-BEZ235 and BEZ-235, is an imidazoquinoline derivative that acts as a PI3K inhibitor . It belongs to the class of organic compounds known as phenylquinolines .


Synthesis Analysis

The development of the robust synthesis of Dactolisib on a commercial scale has been described . A study published in Nature Structural & Molecular Biology also discusses the transcription initiation sites in proliferation signaling-dependent RNA metabolism, which may be relevant to the synthesis of Dactolisib .


Molecular Structure Analysis

Dactolisib has a molecular formula of C30H23N5O . It is an imidazoquinoline that is 3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinoline substituted at position 1 by a 4-(1-cyanoisopropyl)phenyl group and at position 8 by a quinolin-3-yl group .


Chemical Reactions Analysis

Dactolisib has been shown to inhibit cell proliferation and promote cell apoptosis . It has been found to be more effective than LY294002, which only inhibits PI3K, and can prevent Akt activation .

科学的研究の応用

4. Waldenström’s Macroglobulinemia Research

  • Application Summary : Dactolisib has been shown to be toxic to Waldenström’s macroglobulinemia cells . Waldenström’s macroglobulinemia is a rare type of non-Hodgkin’s lymphoma that produces too much of an abnormal protein (macroglobulin). This overproduction of protein can lead to complications, including bleeding problems, vision problems, and nervous system problems.

5. Colorectal Cancer Research

  • Application Summary : Dactolisib has been found to be more effective than LY294002, which only inhibits PI3K, and can prevent Akt activation, further reflecting the dual inhibition of PI3K and mTORC2 . Dactolisib selectively inhibits the PI3K/mTOR pathway and effectively inhibited the growth of the HCT15 colorectal cancer (CRC) cell line with a nanomolar IC50 .

6. Breast Cancer Research

  • Application Summary : Dactolisib has been used in trials studying the treatment of breast cancer . Breast cancer is a disease in which cells in the breast grow out of control. It is the most common cancer diagnosed in women worldwide.

4. Waldenström’s Macroglobulinemia Research

  • Application Summary : Dactolisib has been shown to be toxic to Waldenström’s macroglobulinemia cells . Waldenström’s macroglobulinemia is a rare type of non-Hodgkin’s lymphoma that produces too much of an abnormal protein (macroglobulin). This overproduction of protein can lead to complications, including bleeding problems, vision problems, and nervous system problems.

5. Colorectal Cancer Research

  • Application Summary : Dactolisib is more effective than LY294002, which only inhibits PI3K, and can prevent Akt activation, further reflecting the dual inhibition of PI3K and mTORC2. Dactolisib selectively inhibits the PI3K/mTOR pathway. Dactolisib effectively inhibited the growth of the HCT15 colorectal cancer (CRC) cell line with a nanomolar IC 50 .

6. Breast Cancer Research

  • Application Summary : Dactolisib has been used in trials studying the treatment of breast cancer . Breast cancer is a disease in which cells in the breast grow out of control. It is the most common cancer diagnosed in women worldwide.

Safety And Hazards

Dactolisib is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

将来の方向性

Dactolisib has been used in trials studying the treatment of Cancer, Solid Tumor, Renal Cancer, Breast Cancer, and Cowden Syndrome, among others . Recent research suggests that PI3K/mTOR inhibitors like Dactolisib are promising cancer drugs . A study published in Nature Structural & Molecular Biology also discusses the potential of transcription start site determination as a diagnostic tool .

特性

IUPAC Name

2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGKUKXHTYWRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238599
Record name Dactolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dactolisib

CAS RN

915019-65-7
Record name BEZ 235
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915019-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dactolisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915019657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dactolisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11651
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NVP-BEZ235
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dactolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DACTOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUJ6Z9Y0DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

0.3 mmol of 3-quinoline boronic acid (Aldrich, Buchs, Switzerland), 8 mg of bis(triphenylphosphine)palladium (II) dichloride (Fluka, Buchs, Switzerland) and 0.5 ml of a 1 M solution of Na2CO3 are added to a solution of 84 mg (0.2 mmol) of 2-[4-(8-bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile (Example 1i) in 2 ml of DMF. The mixture is stirred for 1 h. at 100° C. After this time, the mixture is quenched with sat. aqueous NaHCO3 and extracted with EtOAc (2×). The organic layer is washed with brine, dried over Na2SO4, filtered and evaporated in vacuo. The residue is loaded on silica gel and purified by flash chromatography to give the title compound. ES-MS: 470 (M+H)+; analytical HPLC: tret=2.90 min (Grad 1).
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium
Quantity
8 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dactolisib
Reactant of Route 2
Reactant of Route 2
Dactolisib
Reactant of Route 3
Reactant of Route 3
Dactolisib
Reactant of Route 4
Reactant of Route 4
Dactolisib
Reactant of Route 5
Reactant of Route 5
Dactolisib
Reactant of Route 6
Reactant of Route 6
Dactolisib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。